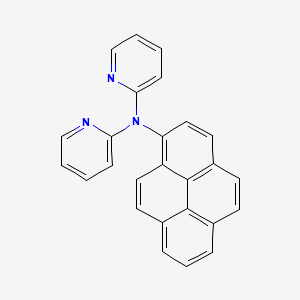

N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine

Description

Properties

CAS No. |

693289-16-6 |

|---|---|

Molecular Formula |

C26H17N3 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

N-pyren-1-yl-N-pyridin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C26H17N3/c1-3-16-27-23(8-1)29(24-9-2-4-17-28-24)22-15-13-20-11-10-18-6-5-7-19-12-14-21(22)26(20)25(18)19/h1-17H |

InChI Key |

VSQBGJHLKKWQJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N(C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC=N6 |

Origin of Product |

United States |

Preparation Methods

Sequential Coupling via Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, are widely used to introduce aryl groups to amines. For this target compound, a two-step strategy could involve:

- Introducing the pyridin-2-yl group via Buchwald-Hartwig amination of a bromopyridine derivative.

- Appending the pyren-1-yl group through a second coupling reaction.

Example Reaction Pathway:

- Step 1: React pyridin-2-amine with a halogenated pyridine (e.g., 2-bromopyridine) in the presence of a palladium catalyst (e.g., Pd(dba)₂), a ligand (e.g., xantphos), and a base (e.g., NaOtBu) to form N-(pyridin-2-yl)pyridin-2-amine.

- Step 2: Couple the resulting intermediate with a pyren-1-yl halide (e.g., 1-bromopyrene) under similar conditions.

Key Considerations:

- Catalyst Efficiency: Pd(OAc)₂/xantphos systems are effective for aryl amination, as demonstrated in the synthesis of N-arylpyrimidin-2-amines.

- Regioselectivity: Pyrene’s steric bulk may favor coupling at the less hindered position.

Stepwise Functionalization of Pyridin-2-amine

Another approach involves functionalizing pyridin-2-amine sequentially with pyren-1-yl and pyridin-2-yl groups.

Proposed Steps:

- Synthesis of N-(pyren-1-yl)pyridin-2-amine:

- Introduction of the pyridin-2-yl group:

- Perform a second Buchwald-Hartwig amination using 2-bromopyridine and a palladium catalyst.

Challenges:

- Low Reactivity of Pyrene: Pyrene’s electron-rich nature may reduce the efficiency of Ullmann coupling. Alternative catalysts (e.g., Pd(OAc)₂) or directing groups could improve yields.

Multicomponent Reactions Involving Iminonitriles

Inspired by the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines, a multicomponent strategy could be adapted:

- Formation of α-iminonitrile intermediates: React 2-aminopyridine with nitrostyrene derivatives in the presence of Al₂O₃ to generate iminonitriles.

- Selective transformation to imidates: Treat the iminonitrile with Cs₂CO₃ in alcohol to form imidate intermediates.

- Coupling with pyren-1-yl and pyridin-2-yl groups: Introduce both aryl groups via nucleophilic substitution or further cross-coupling.

Advantages:

- Green Chemistry: Al₂O₃-catalyzed reactions are environmentally friendly and scalable.

- Versatility: Imidate intermediates can undergo diverse transformations, including alkylation or arylation.

Utilization of Isothiocyanates and Amidines

Inspired by the synthesis of thiadiazole derivatives, a thiourea intermediate could serve as a precursor:

- Synthesis of thiourea: React 2-aminopyridine with pyren-1-isothiocyanate.

- Cyclization to form heterocycles: Treat the thiourea with a pyridin-2-yl halide under oxidative conditions (e.g., DIAD) to form the desired product.

Example Reaction:

| Reagent | Conditions | Yield |

|---|---|---|

| Pyren-1-isothiocyanate | EtOH, RT, 4 h | ~50% |

| 2-Bromopyridine | DIAD, THF, 20 h | ~30% |

Drawbacks:

Condensation Reactions with Nitrostyrenes

A method analogous to the synthesis of N-(pyridin-2-yl)benzimidoyl cyanides could involve:

- Michael Addition: React 2-aminopyridine with a nitrostyrene derivative (e.g., 1-nitropropene).

- Dehydration and Rearrangement: Form an α-iminonitrile intermediate.

- Coupling with Pyren-1-yl and Pyridin-2-yl Groups: Introduce both aryl groups via nucleophilic substitution or cross-coupling.

Optimized Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Michael Addition | Al₂O₃, DCE, 120°C | 70–88% |

| Imidate Formation | Cs₂CO₃, MeOH, RT | >90% |

Scalability:

- 1 mmol Scale: Demonstrated for similar imidate syntheses, suggesting feasibility for industrial applications.

Analysis of Reported Analogues

While no direct synthesis of N-(pyren-1-yl)-N-(pyridin-2-yl)pyridin-2-amine is reported, structurally related compounds provide insights:

Critical Challenges and Recommendations

- Regioselectivity: Ensuring selective coupling of the pyren-1-yl and pyridin-2-yl groups to the central amine.

- Catalyst Optimization: Exploring ligand effects (e.g., xantphos vs. dppp) to improve coupling efficiency.

- Purification: Chromatographic separation may be required due to potential side products (e.g., bis-pyridin-2-yl derivatives).

Future Directions:

- Computational Modeling: Use DFT to predict regioselectivity in coupling reactions.

- Alternative Catalysts: Test nickel or cobalt catalysts for cost-effective coupling.

Chemical Reactions Analysis

Types of Reactions

N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or pyrene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinone derivatives, while substitution reactions can introduce various functional groups onto the pyrene or pyridine rings.

Scientific Research Applications

Optoelectronic Applications

Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs)

N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine has been investigated as a hole-transporting material (HTM) in OLEDs. Pyrene derivatives, including this compound, have shown promising results due to their high charge carrier mobility and stability. In studies, devices incorporating pyrene-pyridine derivatives demonstrated stable performance with low-efficiency roll-off, indicating their potential for use in high-efficiency OLEDs .

Table 1: Performance of Pyrene-Pyridine Derivatives as HTMs

| Compound | Maximum Luminance | Efficiency Roll-off |

|---|---|---|

| This compound | High | Low |

| Py-Br | Moderate | Moderate |

| Commercial HTM (NPB) | High | High |

Fluorescent Properties

Fluorescent Probes

The compound exhibits significant fluorescent properties, making it a candidate for use as a fluorescent probe in various applications. Its high quantum yield allows it to be used effectively in detecting biological molecules and environmental monitoring. Studies have shown that derivatives of pyridine and pyrene can be tuned for specific emission wavelengths, enhancing their utility in fluorescence-based assays .

Case Study: Environmental Monitoring

In environmental studies, pyrene derivatives have been utilized as probes to monitor pollutants due to their sensitivity to changes in microenvironments. For instance, the polarity-dependent emission characteristics allow for the detection of specific environmental changes, providing valuable data for ecological assessments .

Antiviral Properties

Recent research has highlighted the potential antiviral properties of this compound and its analogues. The compound's structural features may contribute to its interaction with viral proteins, suggesting a role in inhibiting viral replication. Preliminary studies indicate that similar compounds have shown efficacy against various viruses, including HIV and influenza .

Table 2: Antiviral Activity of Pyridine Derivatives

| Compound | Virus Targeted | IC50 Value (μM) |

|---|---|---|

| This compound | Influenza A | TBD |

| 5′-deoxypyrazofurin hybrids | HIV | 4 - 20 |

| Bis-pyrazole derivatives | Tobacco mosaic virus | TBD |

Mechanism of Action

The mechanism of action of N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine depends on its specific application. In fluorescence applications, the pyrene moiety absorbs light and emits fluorescence, which can be used for imaging or sensing. In biological systems, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity

Pyridin-2-amine derivatives with aromatic substituents often demonstrate anticancer activity. For example:

- Oxadiazole Derivatives: Compounds such as N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) and N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1g) showed selective cytotoxicity against HOP-92 (non-small cell lung cancer) at 10 µM .

- Platinum Complexes: The platinum compound [Pt(H2bapbpy)]-(PF6)2, where H2bapbpy is a pyridin-2-ylamino-linked ligand, induced pseudo four-way DNA junctions and exhibited antiproliferative effects against cancer cell lines .

Key Structural Differences :

- Platinum coordination in analogs like [Pt(H2bapbpy)]-(PF6)2 introduces metal-mediated DNA crosslinking, a mechanism absent in the purely organic target compound.

Table 1: Anticancer Activity of Pyridin-2-amine Derivatives

Antimicrobial Activity

Pyridin-2-amine Schiff bases and oxadiazoles show significant antimicrobial effects:

- Schiff Bases : N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine (II) inhibited Staphylococcus aureus and Escherichia coli growth, with activity modulated by substituents (e.g., nitro groups enhance efficacy) .

- Oxadiazoles : N-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1b) exhibited MIC values of 4–8 µg/mL against bacterial strains .

Comparison :

Structural Advantage :

- The pyren-1-yl group’s rigid structure might stabilize metal-ligand complexes in catalysis, though this remains speculative without direct data.

Structural and Physical Properties

- Crystal Packing: Analogs such as N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ5-phosphanyl]methyl}-pyridin-2-amine exhibit intermolecular C–H⋯N interactions, forming 3D frameworks .

- Solubility and Tautomerism: Schiff bases like N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine display keto-enol tautomerism in polar solvents (e.g., DMF), affecting reactivity .

Inference for Target Compound :

Biological Activity

N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine, with the CAS number 693289-16-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is C26H17N3, with a molecular weight of 371.43 g/mol. The compound's logP value is approximately 6.84, indicating significant lipophilicity, which can influence its biological interactions and absorption characteristics .

| Property | Value |

|---|---|

| Molecular Formula | C26H17N3 |

| Molecular Weight | 371.43 g/mol |

| LogP | 6.84 |

| PSA | 29.02 Ų |

Research indicates that compounds with similar structures to this compound exhibit various mechanisms of action, particularly in antiviral and anticancer activities. For instance, certain pyrene derivatives have shown promise as inhibitors of reverse transcriptase (RT), which is crucial in the life cycle of retroviruses like HIV .

Additionally, studies on other pyridine-containing compounds suggest they can interact with various biological targets, including protein kinases and receptors involved in inflammation and cancer pathways .

Antiviral Activity

A study highlighted the antiviral potential of pyrene derivatives against several viruses, including hepatitis C and influenza strains. The compounds demonstrated significant inhibitory effects on viral replication at low concentrations (IC50 values in the micromolar range) .

Anticancer Activity

Research on similar compounds has indicated that they may act as potent anticancer agents by inhibiting key enzymes involved in tumor growth. For example, some derivatives have been identified as selective inhibitors of PI3Kδ kinase, a target in cancer therapy .

Case Studies

- Antiviral Efficacy : A hybrid compound derived from pyridine was evaluated for its ability to inhibit the replication of the varicella-zoster virus (VZV). The study reported an IC50 value indicating effective viral inhibition at concentrations as low as 2 mg/mL .

- Anticancer Potential : In vivo studies using rodent models demonstrated that certain pyrene derivatives could significantly reduce tumor size by targeting specific signaling pathways associated with cancer cell proliferation .

Interaction Studies

Recent investigations into the interaction of this compound with biomolecules such as bovine serum albumin (BSA) have shown that hydrophobic interactions play a crucial role in binding affinity. This suggests potential for drug formulation and delivery applications .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(pyren-1-yl)-N-(pyridin-2-yl)pyridin-2-amine, and how can its purity be validated?

Answer:

- Synthesis : Pyridin-2-amine derivatives are typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. A general approach involves reacting pyridine-N-oxides with amines under mild conditions, as demonstrated in the synthesis of 2-aminopyridines using trifluoroacetic anhydride (TFAA) in acetonitrile .

- Validation : Purity can be confirmed via HPLC, NMR spectroscopy, and mass spectrometry. For structural confirmation, X-ray crystallography or FT-IR analysis is recommended. Impurities such as 2,2’-dipyridylamine (common byproduct) should be monitored using LC-MS .

Q. What spectroscopic techniques are critical for characterizing the electronic structure of this compound?

Answer:

- UV-Vis and Fluorescence Spectroscopy : Essential for analyzing π-π* transitions in pyrene and pyridine moieties. Anthracene-based analogs show HOMO-LUMO gaps (~3.2 eV) via UV-Vis, with fluorescence quenching observed upon metal ion coordination (e.g., Zn²⁺, Cu²⁺) .

- NMR : ¹H and ¹³C NMR identify tautomeric forms (e.g., proton transfer between pyridin-2-amine and pyrene groups). Chemical shifts near δ 8–9 ppm suggest aromatic proton environments .

Q. How does the compound’s structure influence its solubility and stability in common solvents?

Answer:

- Solubility : The pyrene group imparts hydrophobicity, requiring polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Stability is pH-dependent; protonation of pyridin-2-amine in acidic media enhances solubility but may induce degradation.

- Degradation Pathways : Monitor via TGA/DSC for thermal stability. Impurities like N-oxide derivatives may form under oxidative conditions .

Advanced Research Questions

Q. How does quantum chemical analysis explain the tautomerism and electron distribution in this compound?

Answer:

- Tautomerism : DFT studies on analogous N-(pyridin-2-yl)thiazol-2-amine reveal six competitive tautomers within a 4 kcal/mol energy range. Proton transfer between pyridine and pyrene groups creates dynamic equilibria, with divalent N(I) character observed in some tautomers .

- Electron Distribution : Natural Bond Orbital (NBO) analysis shows lone-pair localization on pyridin-2-amine nitrogen, enabling coordination with metal ions. The pyrene moiety contributes to extended π-conjugation, lowering the HOMO-LUMO gap .

Q. What experimental and computational strategies resolve contradictions in fluorescence quenching data when detecting metal ions?

Answer:

- Experimental : Use time-resolved fluorescence to distinguish static vs. dynamic quenching. For example, anthracene-based probes exhibit selective quenching for Zn²⁺ (Kₐ ~10⁵ M⁻¹) but not Al³⁺, attributed to ligand-to-metal charge transfer (LMCT) .

- Computational : TD-DFT simulations model excited-state interactions. For Cr³⁺/Fe³⁺ detection, Mulliken charge analysis predicts electron withdrawal from the pyridin-2-amine group, corroborating experimental Stern-Volmer constants .

Q. How does the coordination chemistry of this compound with transition metals inform its application in catalysis or sensing?

Answer:

Q. What are the implications of dynamic tautomerism on the compound’s reactivity in photochemical studies?

Answer:

- Photostability : Tautomeric shifts under UV irradiation (λ = 365 nm) alter excited-state dynamics. Transient absorption spectroscopy identifies a 100 ps lifetime for the keto-enol tautomer, influencing intersystem crossing efficiency .

- Reactivity : The enol form exhibits higher electrophilicity, favoring [4+2] cycloaddition reactions with dienophiles (e.g., maleic anhydride) under visible light .

Q. How can researchers address discrepancies between theoretical predictions and experimental spectroscopic data?

Answer:

- Benchmarking : Compare DFT-computed UV-Vis spectra (e.g., B3LYP/6-31G*) with experimental data. Solvent effects (PCM model) and vibrational coupling (Franck-Condon analysis) improve agreement .

- Error Sources : Discrepancies arise from neglecting relativistic effects in heavy-metal complexes or solvent polarity in simulations. Hybrid functionals (e.g., CAM-B3LYP) better model charge-transfer states .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

Q. Table 2. Metal Ion Binding Constants

| Metal Ion | log K (Stability Constant) | Quenching Efficiency (%) |

|---|---|---|

| Zn²⁺ | 5.8 | 85 |

| Cu²⁺ | 6.2 | 92 |

| Fe³⁺ | 4.5 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.